![molecular formula C21H34O2S B14379808 {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene CAS No. 90184-09-1](/img/structure/B14379808.png)
{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene is an organic compound with the molecular formula C21H34O2S It features a benzene ring substituted with a nonyl chain that is further functionalized with a cyclohexanesulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene typically involves the following steps:
Formation of the Nonyl Chain: The nonyl chain can be synthesized through a series of alkylation reactions, starting from simpler hydrocarbons.
Introduction of the Cyclohexanesulfinyl Group: The cyclohexanesulfinyl group is introduced via sulfoxidation reactions, where cyclohexane is oxidized to form cyclohexanesulfinyl chloride.
Coupling with Benzene: The final step involves the coupling of the nonyl chain with the benzene ring, facilitated by the presence of the cyclohexanesulfinyl group. This can be achieved through etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene can undergo oxidation reactions, particularly at the sulfoxide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Functionalized Benzene Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfoxide-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of sulfoxides with proteins and other biomolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The sulfoxide group is known for its bioactive properties, and this compound could be explored for its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of {[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene involves its interaction with molecular targets through the sulfoxide group. This group can form hydrogen bonds and engage in dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It could modulate signal transduction pathways by interacting with receptor proteins.
Comparación Con Compuestos Similares
Similar Compounds
Plastoquinone: A terpenoid-quinone involved in photosynthesis, structurally similar due to the presence of a quinone moiety.
Ethyl Acetoacetate: An ester used in organic synthesis, similar in its ability to undergo various chemical reactions.
Uniqueness
{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene is unique due to the presence of the cyclohexanesulfinyl group, which imparts distinct chemical and physical properties. This differentiates it from other compounds like plastoquinone and ethyl acetoacetate, which lack this specific functional group.
Propiedades
Número CAS |
90184-09-1 |
|---|---|
Fórmula molecular |
C21H34O2S |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
9-cyclohexylsulfinylnonoxybenzene |
InChI |
InChI=1S/C21H34O2S/c22-24(21-16-10-7-11-17-21)19-13-5-3-1-2-4-12-18-23-20-14-8-6-9-15-20/h6,8-9,14-15,21H,1-5,7,10-13,16-19H2 |
Clave InChI |
GCMNJFVJUAXBBT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)S(=O)CCCCCCCCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)



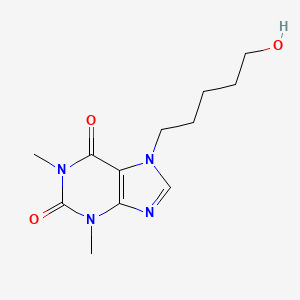
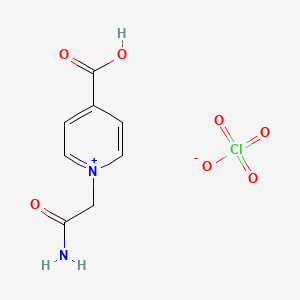
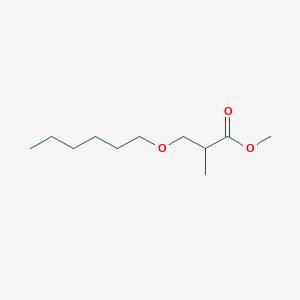
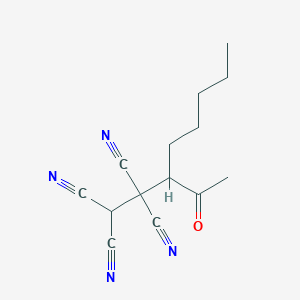
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)



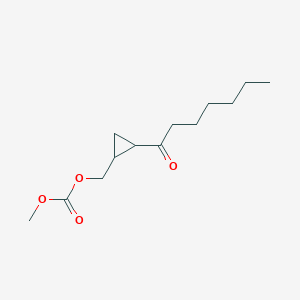
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
